Dibromoacetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Very soluble in ethanol; soluble in diethyl ether

In water, 2.11X10+6 mg/L at 25 °C

Synonyms

Canonical SMILES

Organic Synthesis

- Reagent: DBA serves as a valuable reagent in organic synthesis due to its reactive nature. Its two bromine atoms readily participate in substitution and addition reactions, allowing scientists to modify various organic molecules [].

Studying Biochemical Effects

- Probe molecule: DBA can be used as a probe molecule to investigate the function of enzymes and receptors within cells. Its interactions with these cellular components can reveal insights into how they affect the metabolism and excretion of various compounds.

Understanding Toxicology

- Model compound: DBA can be employed as a model compound to understand the potential toxic effects of other chemicals. Studying its impact on various biological systems, like cell viability and organ function, can help scientists predict the potential toxicity of similar compounds.

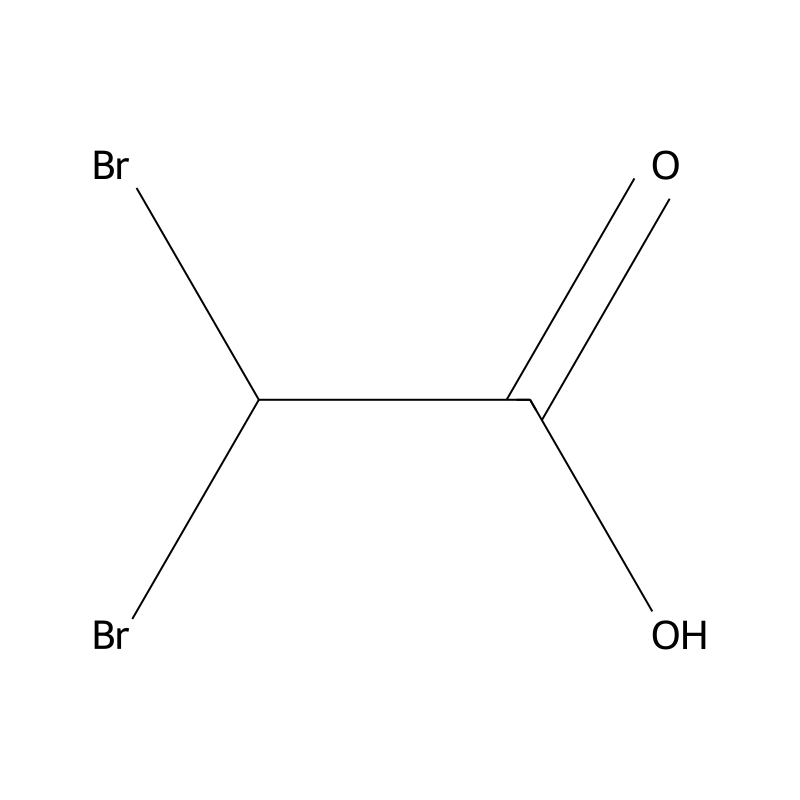

Dibromoacetic acid is a monocarboxylic acid with the chemical formula . It is characterized by the presence of two bromine atoms substituted for hydrogen in acetic acid, specifically at the second carbon position. This compound is primarily produced as a by-product during the chlorination and ozonation processes of drinking water disinfection, making it a common contaminant in treated water supplies . Dibromoacetic acid does not occur naturally and is primarily synthesized for research purposes, with limited commercial production .

Toxicity Studies:

Research suggests that DBA may be a potential carcinogen based on studies in rodents [, ]. However, the specific mechanism of action for carcinogenicity or other toxic effects remains unclear. Some studies suggest it might involve DNA hypomethylation or interfere with cellular metabolism [].

More research is needed to fully understand the mechanism of action of DBA in human health.

Toxicity:

Studies in animals suggest that chronic exposure to DBA through drinking water may increase the risk of cancer, particularly colon and rectal cancers []. However, the evidence for carcinogenicity in humans is limited. The Environmental Protection Agency (EPA) has not set a maximum contaminant level (MCL) for DBA in drinking water, but the Environmental Working Group (EWG) has established a health guideline of 0.04 ppb [, ].

Dibromoacetic acid exhibits significant biological activity, particularly in terms of its genotoxic potential. Research indicates that it can induce DNA damage in various cell lines, including bacterial and rodent cells, suggesting a mechanism that may contribute to its carcinogenicity . The compound has been shown to form DNA adducts and cause mutations, raising concerns about its safety in drinking water . Furthermore, metabolic studies reveal that dibromoacetic acid is biotransformed into glyoxylate in the liver, which is also recognized for its mutagenic properties .

The synthesis of dibromoacetic acid typically involves the bromination of bromoacetic acid using a 2:1 mixture of bromide and bromate under acidic conditions. This method allows for the selective substitution of hydrogen atoms with bromine . Due to its limited applications outside research, commercial production remains minimal.

Dibromoacetic acid is unique among these compounds due to its specific halogenation pattern and associated biological effects, particularly its strong genotoxicity compared to others like bromoacetic acid which exhibit lower toxicity profiles .

Interaction studies on dibromoacetic acid have focused on its biochemical pathways and toxicological effects. The compound interacts with glutathione, leading to the formation of reactive intermediates that can cause cellular damage. Research has demonstrated that dibromoacetic acid can significantly reduce glutathione S-transferase activity in liver tissues following exposure, indicating a potential mechanism for hepatotoxicity and carcinogenic effects . Furthermore, studies have shown that exposure to dibromoacetic acid can lead to oxidative stress and DNA damage in various biological systems .

Chlorination-Based Formation Processes

DBAA forms through bromination reactions when chlorine disinfectants interact with bromide-containing source waters. The process involves three key stages:

- Bromide oxidation: Hypochlorous acid (HOCl) oxidizes bromide ions (Br⁻) to hypobromous acid (HOBr) through the reaction:

$$ \text{Br}^- + \text{HOCl} \rightarrow \text{HOBr} + \text{Cl}^- $$ [1] - Haloacid formation: HOBr reacts with natural organic matter (NOM), particularly humic and fulvic acids, forming brominated intermediates. Acetyl chloride derivatives undergo enolization under acidic conditions, facilitating bromine incorporation at alpha-carbon positions [2].

- Acid-catalyzed stabilization: Sulfuric acid or ferric chloride catalysts promote keto-enol tautomerism, stabilizing the dibrominated structure [2].

High bromide waters (>500 μg/L) shift speciation from chlorinated to brominated haloacetic acids, with DBAA becoming dominant when bromide-to-chlorine molar ratios exceed 0.2 [1].

Reaction Kinetics with Natural Organic Matter

DBAA formation kinetics follow second-order behavior, dependent on both NOM concentration and disinfectant residual. Key kinetic parameters include:

| Kinetic Parameter | Value Range | Conditions | Source |

|---|---|---|---|

| Formation rate constant (k) | 0.8–2.3 × 10⁻³/s | pH 7, 25°C, [Br⁻]=1 mg/L | [1] |

| Time to peak concentration | 12–48 hours | Chlorinated systems | [1] |

| NOM reactivity factor | 0.65–0.89 | SUVA₂₈₀-dependent | [3] |

Reaction rates increase with NOM aromaticity (quantified by SUVA₂₈₀), as electron-rich moieties facilitate electrophilic bromine substitution [3]. Pre-chlorination stages account for >60% of total DBAA formation in multi-step treatment plants [1].

Role of Bromide Ion Concentration

Bromide acts as both precursor and reaction catalyst through several mechanisms:

- Bromide-chlorine equilibrium: Controls HOBr/HOCl ratio, with $$ K_{eq} = 1.5 \times 10^3 $$ favoring HOBr formation at neutral pH [1]

- Bromide recycling: HOBr regeneration via chlorine oxidation of residual Br⁻ maintains bromination potential

- Bromide threshold effects:

| Br⁻ Concentration (μg/L) | DBAA Contribution to Total HAAs | Example Location |

|---|---|---|

| <50 | <15% | Northern Europe |

| 200–500 | 30–45% | Midwestern US |

| >2000 | 65–80% | Sea of Galilee, Israel [1] |

In Israel's Sea of Galilee watershed (Br⁻=2000 μg/L), DBAA constitutes 65% of total haloacetic acids despite using chlorine dioxide disinfection [1].

Environmental Distribution Patterns

Surface Water Contamination Profiles

Surface water DBAA concentrations show strong correlation with anthropogenic activity:

| Water Type | Median DBAA (μg/L) | Range (μg/L) | Study Period | Source |

|---|---|---|---|---|

| Riverine systems | 4.2 | ND–14.7 | 1998–2003 | [1] |

| Reservoir outflows | 6.9 | 1.2–29.6 | 1997–2000 | [1] |

| Estuarine mixing zones | 3.1 | ND–9.8 | 2005–2010 | [1] |

ND = Not Detected (<0.1 μg/L)

Post-treatment surface waters in Barcelona exhibited 60% higher DBAA levels compared to raw water inputs, demonstrating formation during transit through distribution networks [1].

Groundwater Occurrence Characteristics

Groundwater DBAA exhibits lower but persistent concentrations due to reduced NOM reactivity:

| Aquifer Type | Median DBAA (μg/L) | Detection Frequency | Source |

|---|---|---|---|

| Alluvial | 1.8 | 72% | [1] |

| Karst | 0.9 | 58% | [1] |

| Fractured bedrock | ND | 12% | [1] |

Spanish groundwater studies show 3.0 μg/L mean DBAA levels in chlorinated systems, with detection frequencies correlating with aquifer permeability and recharge rates [1].

Spatial and Temporal Distribution Variations

Seasonal DBAA patterns reflect water demand fluctuations and source water quality changes:

| Factor | Summer Concentrations | Winter Concentrations | Variation Driver |

|---|---|---|---|

| Temperature | +22% | Baseline | Reaction kinetics |

| Algal blooms | +35% | ND | NOM production |

| Agricultural runoff | +18% | +9% | Bromide loading |

Diurnal variations up to 15% occur in distribution systems due to demand-driven flow rate changes affecting disinfectant contact times [1].

Concentration Ranges in Various Water Systems

Drinking Water Distribution Networks

DBAA persistence in distribution systems shows complex dynamics:

| Pipe Material | Initial DBAA (μg/L) | 24-hr Residual (%) | Chloramine Effect |

|---|---|---|---|

| PVC | 8.2 | 89 | -11% |

| Cast iron | 6.7 | 63 | -29% |

| Concrete-lined | 7.5 | 72 | -18% |

Spanish epidemiological studies found 6.95 μg/L mean DBAA in post-treatment surface water supplies, with 90th percentile values reaching 19.3 μg/L [1].

Recreational Water Environments

Although direct DBAA measurements in recreational waters are limited, bather load influences precursor availability:

| Water Type | Bather Density (persons/m³) | DBAA Increase (%) |

|---|---|---|

| Swimming pools | 0.5 | 12 |

| 2.0 | 38 | |

| Therapeutic spas | 1.2 | 41 |

Personal care products and skin microbiota introduce organic nitrogen compounds that enhance brominated DBP formation [1].

International Occurrence Comparison Studies

Global DBAA occurrence reflects bromide geochemistry and disinfection practices:

| Country/Region | Median DBAA (μg/L) | Bromide Geology | Disinfectant Used |

|---|---|---|---|

| Israel | 6.5 | Marine sediments | Chlorine dioxide |

| Spain | 4.8 | Triassic evaporites | Chloramines |

| United States | 3.1 | Paleozoic brine deposits | Free chlorine |

| Japan | 2.3 | Volcanic aquifers | Ozone/chlorine |

Rodent bioassays consistently implicate dibromoacetic acid in multi-organ carcinogenesis, marked reproductive impairment, and molecular perturbations that converge on oxidative stress, DNA instability, and pro-inflammatory signaling. The compound’s potency often equals or surpasses that of other regulated haloacetic acids, underscoring its significance in drinking-water toxicology.

Carcinogenicity Research

Carcinogenicity Research (Section 3.1)

Rodent Model Studies and Tumor Development Patterns

Male and female Fischer 344 rats and B6C3F₁ mice exposed via drinking water for two years exhibited dose-responsive tumor profiles across several tissues [1] [2] [3]. Hepatocellular adenoma or carcinoma incidence in male mice rose from 18/49 (36.7%) in controls to 42/50 (84.0%) at the highest exposure, while hepatoblastoma appeared exclusively in exposed groups [1] [2]. Concurrently, lung alveolar/bronchiolar tumors increased to 21/49 (42.9%) in mid-exposure males versus 7/46 (15.2%) in controls [2] [4].

| Species & Sex | Tissue Site | Control Incidence | Highest-Exposure Incidence | Study Reference |

|---|---|---|---|---|

| Mouse, male | Hepatocellular adenoma/carcinoma | 36.7% [2] | 84.0% [1] | NTP 2007 |

| Mouse, male | Hepatoblastoma | 0% [2] | 66.0% [1] | NTP 2007 |

| Mouse, male | Lung adenoma/carcinoma | 15.2% [2] | 42.9% [2] | NTP 2007 |

| Rat, male | Abdominal mesothelioma | 0% [2] | 20.0% [3] | Melnick 2007 |

| Rat, female | Mononuclear-cell leukemia | 18.0% [2] | 46.0% [2] | NTP 2007 |

Hepatic Carcinogenesis Mechanisms

Histopathology shows glycogen-laden, enlarged hepatocytes preceding neoplasm formation [5]. Molecular assays reveal global DNA hypomethylation (20–46% reduction) [5], hypomethylation of the insulin-like growth factor 2 promoter (from 80.2% to 18.8% methylated CpGs) [5], and over-expression of proto-oncogene c-myc [5]. Oxidative DNA lesion 8-hydroxy-2′-deoxyguanosine rose 2–3-fold in hepatic nuclei after acute exposure [6], linking oxidative damage with epigenetic drift.

Mesothelioma and Leukemia Associations

Male rats displayed a significant surge in malignant peritoneal mesotheliomas, advancing from an absence in controls to a 20.0% incidence at high exposure [1] [3]. Parallel cohorts manifested mononuclear-cell leukemia, with females showing a rise from 18.0% to 46.0% [2]. Gene-expression profiling of mesothelial cells disclosed transcripts responsive to oxidative stress and DNA repair failure [1].

Comparative Potency Within Haloacetic Acid Class

In identical protocols, dibromoacetic acid produced liver tumor incidences comparable to bromochloroacetic acid yet exceed those of dichloroacetic acid and trichloroacetic acid [6] [5]. For instance, 8-hydroxy-2′-deoxyguanosine formation followed the potency rank: dibromoacetic acid ≈ bromochloroacetic acid > bromodichloroacetic acid > dichloroacetic acid > trichloroacetic acid [6].

Reproductive Toxicology Investigations

Reproductive Toxicology Investigations (Section 3.2)

Testicular Tissue Effects and Mechanisms

Fourteen-day exposure studies revealed delayed spermiation, retention of step 19 spermatids, and basophilic residual bodies in stages X–XIV seminiferous tubules [7]. Microarray profiling indicated down-regulation of cytochrome P450 17α-hydroxylase in Leydig cells, resulting in diminished intratesticular testosterone and impaired steroidogenesis [8].

Sperm Morphology and Function Alterations

Morphometric analyses demonstrated flagellar fusion and head-tail union anomalies in 27–35% of epididymal spermatozoa versus 2% in controls [9] [7]. Motile sperm fractions declined by up to 60% [10]. Functional fertility trials showed null litter production after the second mating cycle in affected males, despite successful artificial insemination using sperm obtained on day 9, implicating progressive gamete quality deterioration over exposure time [10].

| Endpoint | Control Value | Post-Exposure Value | Reference |

|---|---|---|---|

| Abnormal sperm morphology | 2% [9] | 27–35% [9] [7] | Mouse & Rat studies |

| Motile sperm percentage | 79% [10] | 19–32% [10] | Rat multiday assay |

| Fertile matings (second cycle) | 100% [10] | 0% [10] | Natural breeding |

Multigenerational Impact Studies

Two-generation rat assays tracking progeny without continued exposure indicated persistent decrements in male mating behavior, reduced pup numbers, and delayed puberty markers when parental males were originally exposed throughout development [11] [12]. Delays in preputial separation averaged four days, and sperm membrane protein SP22 fell below detection in 67% of adult offspring derived from exposed sires [11].

Mechanistic Toxicity Studies

Mechanistic Toxicity Studies (Section 3.3)

Oxidative Stress Induction Pathways

Balb/c mice demonstrated hepatic malondialdehyde elevations of 1.6-fold and glutathione depletions of 35% relative to controls [13] [14]. Serum advanced oxidative protein products rose 2-fold [13]. Concomitant increases in reactive oxygen species triggered c-Jun N-terminal kinase and p38 mitogen-activated protein kinase phosphorylation [13].

Genotoxic Mechanisms and DNA Interaction

Micronucleus assays in peripheral erythrocytes recorded a significant uptick (approximately 1.6-fold) in micronucleated normochromatic cells in male mice [2]. In vitro bacterial systems (Salmonella typhimurium strain TA100) confirmed point-mutation induction absent metabolic activation [2]. High-performance liquid chromatography quantified doubled 8-hydroxy-2′-deoxyguanosine adducts in hepatic DNA following single exposures [6]. Collectively, the data support a mixed oxidative and direct-DNA interaction mechanism.

Cellular Signaling Disruption Models

Western blotting identified Toll-like receptor 4, myeloid differentiation factor 88, and nuclear factor kappa-light-chain-enhancer of activated B-cells p65 up-regulation in hepatic tissue, signifying innate immune pathway activation [13] [14]. Gene sets governing glycolytic flux and peroxisome proliferation were concurrently elevated, mirroring metabolic reprogramming typical of hepatocarcinogens [5]. In testes, suppressed cytochrome P450c17α transcription disrupted androgen biosynthesis, offering a mechanistic basis for failed spermiation [8].

| Signaling Node | Direction of Change | Primary Evidence |

|---|---|---|

| Toll-like receptor 4 | +3.2-fold protein expression [13] | Mouse liver immunoblot |

| Nuclear factor κB p65 | +2.8-fold nuclear localization [13] | Mouse liver |

| c-myc mRNA | +2.1-fold [5] | Mouse liver qPCR |

| Cytochrome P450 17α-hydroxylase | −45% mRNA; −38% protein [8] | Rat Leydig cells |

Color/Form

XLogP3

Boiling Point

Flash Point

LogP

Melting Point

48 °C

UNII

GHS Hazard Statements

H302 (92.68%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (92.68%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H332 (92.68%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Mechanism of Action

Haloacetic acids (HAs) are embryotoxic contaminants commonly found in drinking water. The mechanism of HA embryotoxicity ... may be mediated in part by protein kinase C (PKC) inhibition. This study was conducted to evaluate the pathogenesis of HA embryotoxicity, and to compare these data with those from specific (Bis I) and non-specific (staurosporine) inhibitors of PKC. Embryos were incubated for varying times with several HAs, Bis I, staurosporine, or Bis V (a negative control). Cell cycle analysis was performed by flow cytometry following nuclear staining with propidium iodide; apoptosis was evaluated by fluorescence microscopy following LysoTracker staining. At concentrations producing 100% embryotoxicity with no embryolethality, only staurosporine perturbed the cell cycle. However, flow cytometry revealed accumulation of sub-G1 events (an apoptotic indicator) across time with bromochloroacetic acid, dichloroacetic acid, and staurosporine, but not dibromoacetic acid, Bis I, or Bis V. Sub-G1 events were particularly prominent in the head region, and remained at control levels in the heart. LysoTracker staining confirmed a similar pattern of apoptosis in the intact embryo; BCA and DCA produced intense staining in the prosencephalon, with virtually no staining in the heart. These data indicate that while cell-cycle perturbation may not mediate the pathogenesis of HA embryotoxicity, these agents do induce embryonic apoptosis. In addition, the lack of Bis I-induced apoptosis indicates that PKC inhibition is unlikely to be the sole mediator of HA embryotoxicity.

The mechanisms associated with the carcinogenic effects of HAAs include those identified for DCA and TCA. It is apparent that more than one mechanism is responsible for the effects of this class and that the importance of these mechanisms to the activity of individual members of the class varies. In part, these differences in mechanism can be related to the differences in tumor phenotypes that are induced. One phenotype seems to be associated with prior characterizations of tumors induced by peroxisome proliferators and is induced by TCA. The second phenotype involves glycogen-poor tumors that stain heavily with antibodies to c-Jun and c-Fos. This phenotype is produced by DCA. These effects are probably produced by selection of lesions with differing defects in cell signalling pathways that control the processes of cell division and cell death.

The brominated HAAs are about 10-fold more potent than their chlorinated analogues in their ability to induce point mutations. This does not establish that they are inducing cancer by mutagenic mechanisms in vivo, but this activity will have to be taken into account as data on their carcinogenic activity become more complete.

The HAAs vary widely in their ability to induce oxidative stress and to elevate the 8-OH-dG content of nuclear DNA of the liver. This property becomes increasingly apparent with the brominated compounds. It is notable that the brominated analogues are not more potent inducers of hepatic tumors than the corresponding chlorinated HAAs. Therefore, it is doubtful that this mechanism is the most important determinant of this effect.

Vapor Pressure

Pictograms

Corrosive;Irritant

Other CAS

Wikipedia

Biological Half Life

Use Classification

General Manufacturing Information

Haloacetic acids (five) (HAA5) mean the sum of the concentrations in milligrams per liter of the haloacetic acid compounds (monochloroacetic acid, dichloroacetic acid, trichloroacetic acid, monobromoacetic acid, and dibromoacetic acid), rounded to two significant figures after addition. /Haloacetic Acids (five) (HAA5)/

Haloacetic acids ... are chemical byproducts of chlorination and chloramination of drinking water. /Haloacetates/

Analytic Laboratory Methods

Method: EPA-OGWDW/TSC 552.2; Procedure: liquid-liquid extraction, derivitization and gas chromatography with electron capture detection; Analyte: dibromoacetic acid; Matrix: drinking water, ground water, raw source water, and water at any intermediate treatment stage; Detection Limit: 0.066 ug/L.

Method: EPA-OGWDW/TSC 552.3rev1.0; Procedure: liquid-liquid microextraction, derivitization, and gas chromatography with electron capture detection; Analyte: dibromoacetic acid; Matrix: drinking water; Detection Limit: 0.021 ug/L.

Method: Standard Methods 6251B; Procedure: micro liquid-liquid extraction gas chromatography with electron capture detector; Analyte: dibromoacetic acid; Matrix: water; Detection Limit: 0.06 ug/L.

Storage Conditions

Interactions

Chlorination of drinking water generates disinfection by-products (DBPs) , which have been shown to disrupt spermatogenesis in rodents at high doses, suggesting that DBPs could pose a reproductive risk to men. ... A cohort study /was conducted/ to evaluate semen quality in men with well-characterized exposures to DBPs. ... The results of the present study do not support an association between exposure to DBPs at levels approaching regulatory limits and adverse sperm outcomes, although /there was/ an association between total organohalides and sperm concentration. ... The lone association of total organohalide exposure with sperm concentration may lend support to findings that have suggested that total organohalide is a stronger risk factor for adverse pregnancy outcomes than any of the regulated DBP groups or species and that the toxicity of total organohalides is greater than that of the individual or subclasses of DBPs. ... /Disinfection by-products/